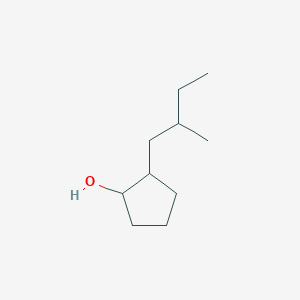
2-(2-Methylbutyl)cyclopentan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylbutyl)cyclopentan-1-ol is an organic compound with the molecular formula C10H20O It is a cyclopentanol derivative, where the cyclopentane ring is substituted with a 2-methylbutyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methylbutyl)cyclopentan-1-ol can be achieved through several methods. One common approach involves the alkylation of cyclopentanone with 2-methylbutyl bromide in the presence of a strong base such as sodium hydride. The reaction proceeds via nucleophilic substitution, followed by reduction of the resulting ketone to the corresponding alcohol using a reducing agent like sodium borohydride.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Methylbutyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alkane using strong reducing agents such as lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Thionyl chloride or phosphorus tribromide in the presence of a base.
Major Products Formed
Oxidation: 2-(2-Methylbutyl)cyclopentanone or 2-(2-Methylbutyl)cyclopentanoic acid.
Reduction: 2-(2-Methylbutyl)cyclopentane.
Substitution: 2-(2-Methylbutyl)cyclopentyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-(2-Methylbutyl)cyclopentan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylbutyl)cyclopentan-1-ol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentanol: The parent compound without the 2-methylbutyl substitution.
2-(2-Methylpropyl)cyclopentan-1-ol: A similar compound with a different alkyl substituent.
2-(2-Methylbutyl)cyclohexan-1-ol: A cyclohexanol derivative with the same alkyl group.
Uniqueness
2-(2-Methylbutyl)cyclopentan-1-ol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be suitable.
Propiedades
Fórmula molecular |
C10H20O |
|---|---|
Peso molecular |
156.26 g/mol |
Nombre IUPAC |
2-(2-methylbutyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H20O/c1-3-8(2)7-9-5-4-6-10(9)11/h8-11H,3-7H2,1-2H3 |
Clave InChI |
QJXIKCPFRSCCEF-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)CC1CCCC1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-3-(1-methyl-1h-benzo[d]imidazol-2-yl)propanoic acid](/img/structure/B13530929.png)
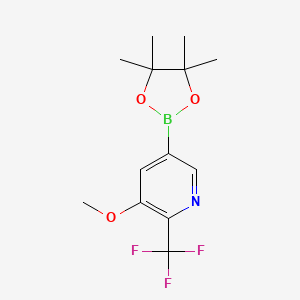
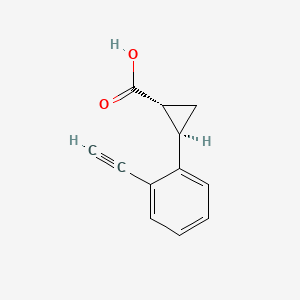
![[5-(Thiophen-2-yl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13530954.png)




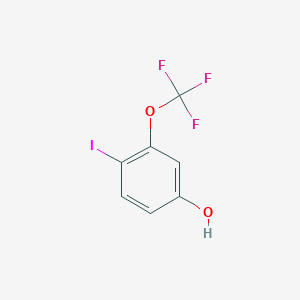
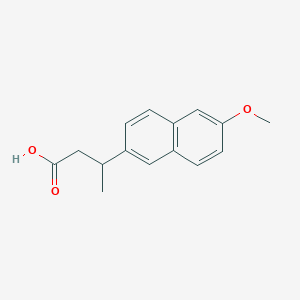

![1-[2-(Ethylthio)ethyl]piperazine](/img/structure/B13531026.png)
![1-[(1R,3S,5S)-8,8-difluorobicyclo[3.2.1]octan-3-yl]methanaminehydrochloride](/img/structure/B13531038.png)

